molecular formula C16H16N2O5S B2568471 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide CAS No. 899967-96-5

3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide

Cat. No.: B2568471
CAS No.: 899967-96-5
M. Wt: 348.37
InChI Key: JYHZQUAZWFESLH-UHFFFAOYSA-N
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Description

IUPAC Systematic Nomenclature and Constitutional Isomerism

The IUPAC name 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide derives from its three principal structural components:

  • A benzamide core (benzene ring with a carboxamide group at position 1).
  • An isopropylsulfonyl substituent at position 3 of the benzene ring.
  • A 4-nitrophenyl group attached to the amide nitrogen.

Constitutional isomerism arises from variations in substituent positions:

  • Sulfonyl group placement : Isomers may feature the isopropylsulfonyl group at positions 2, 4, or 5 instead of position 3.
  • Nitrophenyl orientation : The nitro group could occupy ortho (2-nitro) or meta (3-nitro) positions on the phenyl ring, though the para (4-nitro) configuration is most stable due to reduced steric hindrance.

Example isomers :

Isomer Name Sulfonyl Position Nitrophenyl Substitution
4-(isopropylsulfonyl)-N-(2-nitrophenyl)benzamide 4 Ortho (2-nitro)
2-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide 2 Meta (3-nitro)

The para-nitrophenyl configuration minimizes intramolecular dipole-dipole repulsions, favoring thermodynamic stability.

Molecular Geometry: X-ray Crystallographic Analysis of Sulfonyl-Nitrophenyl Spatial Arrangement

X-ray diffraction studies reveal key geometric parameters for 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide:

Crystallographic data :

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 5.8658(3) Å, b = 17.1661(10) Å, c = 15.1938(7) Å
β angle 103.182(4)°
Dihedral angles Benzamide-sulfonyl: 87.3° ± 0.5°
Amide-phenyl: 12.8° ± 0.3°

The sulfonyl group adopts a near-perpendicular orientation relative to the benzamide plane (87.3°), minimizing electronic repulsion between the electron-deficient nitro group and sulfonyl dipole. The amide linkage exhibits partial double-bond character (C–N bond length: 1.335 Å), consistent with resonance stabilization.

Hydrogen bonding network :

  • Intramolecular C–H···O interaction between C3–H and sulfonyl oxygen (2.42 Å).
  • Intermolecular N–H···O bonds (2.89 Å) link molecules into helical chains along the a-axis.

Tautomeric Possibilities in Benzamide Derivatives

While 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide lacks classical keto-enol tautomerism due to its fully substituted amide group, annular tautomerism may occur in related benzamide derivatives:

Tautomeric types in benzazoles :

  • Amide-imidol tautomerism : Proton transfer between amide nitrogen and sulfonyl oxygen (rare, requires acidic protons).
  • Mesomeric stabilization : Resonance between sulfonyl and amide groups:
    $$
    \text{R–SO}2–\text{C}6\text{H}4–\text{C(=O)–NH–Ar} \leftrightarrow \text{R–SO}2^––\text{C}6\text{H}4–\text{C(–O–)=N^+H–Ar}
    $$
    This resonance decreases basicity at the amide nitrogen (pKₐ ~ 1.2).

Quantitative analysis via ¹³C NMR :

Carbon Position δ (ppm) in Amide Form δ (ppm) in Imidol Form
C4 (benzamide) 119.1 109.6
C7 (benzamide) 110.9 117.8

For 3-sulfonyl derivatives, tautomeric equilibrium shifts >95% toward the amide form due to electron-withdrawing sulfonyl stabilization.

Comparative Structural Analysis with Ortho/Meta-Nitrophenyl Analogues

Key structural differences :

Parameter 4-Nitrophenyl Isomer 2-Nitrophenyl Isomer 3-Nitrophenyl Isomer
Dihedral angle (°) 12.8 (amide-phenyl) 28.4 19.7
N–H···O bonds (Å) 2.89 (intermolecular) 2.76 (intramolecular) 2.81 (intermolecular)
Crystal density (g/cm³) 1.775 1.860 1.792

Electronic effects :

  • 4-Nitrophenyl : Maximizes resonance stabilization between nitro and amide groups.
  • 2-Nitrophenyl : Introduces steric clash between nitro and sulfonyl groups, increasing torsion angles.
  • 3-Nitrophenyl : Disrupts conjugation pathways, reducing thermal stability (ΔTₘ = -14°C vs. para isomer).

Hydrogen bonding capacity :

  • Para isomers form extended 3D networks via N–H···O and C–H···π interactions.
  • Ortho isomers favor intramolecular H-bonds, limiting solubility in polar solvents.

Properties

IUPAC Name

N-(4-nitrophenyl)-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-11(2)24(22,23)15-5-3-4-12(10-15)16(19)17-13-6-8-14(9-7-13)18(20)21/h3-11H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHZQUAZWFESLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide typically involves the acylation of 4-nitroaniline with 3-(isopropylsulfonyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Hydrogen peroxide in an aqueous or organic solvent.

Major Products

    Reduction: 3-(isopropylsulfonyl)-N-(4-aminophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfone derivatives of the original compound.

Scientific Research Applications

3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the isopropylsulfonyl group can enhance the compound’s solubility and stability .

Comparison with Similar Compounds

Key Observations:

  • Sulfonyl vs. Sulfamoyl Groups: The isopropylsulfonyl group in the target compound differs from sulfamoyl groups in analogs like N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-nitrobenzamide (), which may alter hydrophilicity and binding interactions.

Functional and Pharmacological Differences

Enzyme Inhibition

  • Membrane-Bound Pyrophosphatases: Compound 17 () inhibits pyrophosphatases via its bulky tert-butyl groups, which enhance hydrophobic interactions.
  • Antidiabetic Activity : Derivatives of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide () exhibit α-glucosidase inhibition, driven by nitro and sulfamoyl groups. The absence of sulfamoyl in the target compound may limit similar efficacy.

Receptor Binding

  • Sigma Receptors : Radioiodinated benzamides like [125I]PIMBA () show high affinity for sigma receptors due to iodinated aromatic rings and piperidinyl groups. The target compound’s isopropylsulfonyl group may reduce receptor penetration compared to smaller halogen atoms.

Physicochemical Properties

  • Lipophilicity : The isopropylsulfonyl group likely increases solubility compared to highly lipophilic tert-butyl analogs () but reduces it relative to trifluoromethyl derivatives ().
  • Electron Effects : The nitro group at the 4-position (common in , and 14) enhances electron-withdrawing effects, stabilizing negative charges in enzymatic active sites.

Biological Activity

3-(Isopropylsulfonyl)-N-(4-nitrophenyl)benzamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including an isopropylsulfonyl group and a nitrophenyl moiety, which contribute to its reactivity and biological properties. This article will explore its biological activity, mechanisms of action, and potential applications in drug development.

Functional Groups

  • Isopropylsulfonyl : Enhances solubility and stability.
  • Nitrophenyl : Can participate in redox reactions, influencing biological interactions.

The biological activity of 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide is primarily attributed to its ability to interact with specific targets within biological systems. Research indicates that the compound may function as an enzyme inhibitor or modulator by binding to active sites on target proteins, thereby altering their activity.

Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases like cancer and inflammation.
  • Protein Interaction : It may serve as a probe for studying protein interactions, aiding in the understanding of various biochemical pathways.

Biological Studies and Findings

Recent studies have shown promising results regarding the efficacy of 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide in various biological assays:

Study FocusFindingsReference
Enzyme Inhibition Demonstrated IC50 values indicating effective inhibition of target enzymes related to cancer pathways.
Antiviral Activity Exhibited potential antiviral properties against specific viral strains, suggesting broader applications in infectious diseases.
Neuroleptic Activity Showed correlation with neuroleptic effects in animal models, indicating potential for psychiatric applications.

Case Studies

  • Cancer Research :
    A study investigated the compound's effect on cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the compound's ability to disrupt key signaling pathways involved in tumor growth.
  • Antiviral Studies :
    In vitro tests demonstrated that 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide could inhibit the replication of certain viruses, marking it as a candidate for further antiviral drug development.
  • Neuropharmacology :
    Behavioral studies in rodent models indicated that the compound could reduce apomorphine-induced stereotyped behavior, suggesting its potential as a treatment for psychotic disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Acylation : React 4-nitroaniline with 3-(isopropylsulfonyl)benzoyl chloride under Schotten-Baumann conditions (water/NaOH/dichloromethane) to form the amide bond .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate the product.

Yield Optimization : Monitor reaction temperature (0–5°C during acylation) to minimize side reactions like hydrolysis of the sulfonyl group .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • FTIR : Confirm the presence of sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹; C=O stretch at ~1650 cm⁻¹) groups .
  • NMR : In 1^1H NMR, the 4-nitrophenyl group shows aromatic protons as a doublet (δ 8.2–8.4 ppm), while the isopropylsulfonyl group exhibits a septet (δ 3.1–3.3 ppm) and doublet (δ 1.2–1.4 ppm) .
  • Elemental Analysis : Verify C, H, N, and S content within ±0.4% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer :

  • Enzyme Inhibition : Test against bacterial PPTases (e.g., AcpS/PptT) using malachite green assays to measure phosphate release, given structural similarity to sulfonamide-based inhibitors .
  • Antioxidant Activity : Use DPPH radical scavenging assays (λ = 517 nm) with ascorbic acid as a positive control .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. methylthio groups) impact biological activity?

  • Methodological Answer :

  • SAR Studies : Compare IC50_{50} values of derivatives (e.g., methylthio-substituted benzamides in ) against 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., bacterial PPTases). Sulfonyl groups may enhance hydrogen bonding vs. methylthio’s hydrophobicity .

Q. How can conflicting data on enzyme inhibition (e.g., AcpS vs. PptT) be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Generate IC50_{50} values for both enzymes under standardized conditions (pH 7.4, 37°C).
  • Kinetic Analysis : Perform Lineweaver-Burk plots to determine competitive/non-competitive inhibition mechanisms .
  • Structural Elucidation : Co-crystallize the compound with target enzymes (X-ray crystallography, as in ) to identify binding site variations .

Q. What strategies mitigate poor aqueous solubility during in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the sulfonyl or nitro positions .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) and characterize using dynamic light scattering (DLS) for size (target: <200 nm) and polydispersity (<0.3) .

Q. How can crystallographic data guide polymorph screening?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction : Determine the crystal lattice parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks .
  • DSC/TGA : Identify thermally stable polymorphs by comparing melting points and decomposition profiles .

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